Diethyl 4-[(5-chloro-2-methoxyphenyl)amino]quinoline-3,6-dicarboxylate
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Overview
Description
3,6-DIETHYL 4-[(5-CHLORO-2-METHOXYPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE is a synthetic organic compound belonging to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIETHYL 4-[(5-CHLORO-2-METHOXYPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 5-chloro-2-methoxyaniline with diethyl malonate in the presence of a base, followed by cyclization to form the quinoline core. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,6-DIETHYL 4-[(5-CHLORO-2-METHOXYPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3,6-DIETHYL 4-[(5-CHLORO-2-METHOXYPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential use in the treatment of diseases such as malaria and cancer.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3,6-DIETHYL 4-[(5-CHLORO-2-METHOXYPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and inhibiting the growth of microorganisms. Additionally, it can inhibit key enzymes involved in metabolic pathways, leading to the suppression of disease progression.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative used as an antimalarial drug.
Quinoline-3-carboxylate: A related compound with similar structural features.
Uniqueness
3,6-DIETHYL 4-[(5-CHLORO-2-METHOXYPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of ethyl groups and the chloro-methoxyphenyl moiety enhances its potential as a versatile compound for various applications.
Properties
Molecular Formula |
C22H21ClN2O5 |
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Molecular Weight |
428.9 g/mol |
IUPAC Name |
diethyl 4-(5-chloro-2-methoxyanilino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C22H21ClN2O5/c1-4-29-21(26)13-6-8-17-15(10-13)20(16(12-24-17)22(27)30-5-2)25-18-11-14(23)7-9-19(18)28-3/h6-12H,4-5H2,1-3H3,(H,24,25) |
InChI Key |
VLNYARUFFYXNAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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